molecular formula C14H17N3 B2645671 8-(Piperidin-1-YL)quinolin-5-amine CAS No. 856090-97-6

8-(Piperidin-1-YL)quinolin-5-amine

Cat. No. B2645671
CAS RN: 856090-97-6
M. Wt: 227.311
InChI Key: JGNMWWCORPDOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-(Piperidin-1-YL)quinolin-5-amine” is a compound that belongs to the class of organic compounds known as quinolines . It is a nitrogen-containing bicyclic compound . The compound has a molecular weight of 227.31 .


Synthesis Analysis

The synthesis of quinoline derivatives like “8-(Piperidin-1-YL)quinolin-5-amine” often involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . Specific conditions and reagents used in the synthesis process can vary .


Molecular Structure Analysis

The molecular structure of “8-(Piperidin-1-YL)quinolin-5-amine” includes a quinoline moiety and a piperidine moiety . Quinoline is a nitrogen-containing heterocycle, while piperidine is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Quinoline derivatives like “8-(Piperidin-1-YL)quinolin-5-amine” are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include hydrogenation, cyclization, cycloaddition, annulation, and amination .

It is stored at a temperature of 4 degrees Celsius . The compound’s InChI Code is 1S/C14H17N3/c15-12-6-7-13 (17-9-2-1-3-10-17)11-5-4-8-16-14 (11)12/h4-8H,1-3,9-10,15H2 .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines like “8-(Piperidin-1-YL)quinolin-5-amine” is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a high level of ongoing research in this field.

properties

IUPAC Name

8-piperidin-1-ylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)14-11(12)5-4-8-16-14/h4-8H,1-3,9-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNMWWCORPDOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C(=C(C=C2)N)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Piperidin-1-YL)quinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.